Cas no 1219925-87-7 (1-(1-isocyanatoethyl)-3-nitrobenzene)
1-(1-isocyanatoethyl)-3-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(1-isocyanatoethyl)-3-nitrobenzene
- 1219925-87-7
- EN300-1823408
-
- Inchi: 1S/C9H8N2O3/c1-7(10-6-12)8-3-2-4-9(5-8)11(13)14/h2-5,7H,1H3
- InChI Key: QJAUVDHJZCTHOV-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC(=C1)C(C)N=C=O)=O
Computed Properties
- Exact Mass: 192.05349212g/mol
- Monoisotopic Mass: 192.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 75.2Ų
1-(1-isocyanatoethyl)-3-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1823408-0.05g |
1-(1-isocyanatoethyl)-3-nitrobenzene |
1219925-87-7 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1823408-0.1g |
1-(1-isocyanatoethyl)-3-nitrobenzene |
1219925-87-7 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1823408-0.25g |
1-(1-isocyanatoethyl)-3-nitrobenzene |
1219925-87-7 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1823408-0.5g |
1-(1-isocyanatoethyl)-3-nitrobenzene |
1219925-87-7 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1823408-1.0g |
1-(1-isocyanatoethyl)-3-nitrobenzene |
1219925-87-7 | 1g |
$986.0 | 2023-06-01 | ||
| Enamine | EN300-1823408-2.5g |
1-(1-isocyanatoethyl)-3-nitrobenzene |
1219925-87-7 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1823408-5.0g |
1-(1-isocyanatoethyl)-3-nitrobenzene |
1219925-87-7 | 5g |
$2858.0 | 2023-06-01 | ||
| Enamine | EN300-1823408-10.0g |
1-(1-isocyanatoethyl)-3-nitrobenzene |
1219925-87-7 | 10g |
$4236.0 | 2023-06-01 | ||
| Enamine | EN300-1823408-1g |
1-(1-isocyanatoethyl)-3-nitrobenzene |
1219925-87-7 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1823408-5g |
1-(1-isocyanatoethyl)-3-nitrobenzene |
1219925-87-7 | 5g |
$2858.0 | 2023-09-19 |
1-(1-isocyanatoethyl)-3-nitrobenzene Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 1-(1-isocyanatoethyl)-3-nitrobenzene
Comprehensive Analysis of 1-(1-Isocyanatoethyl)-3-Nitrobenzene (CAS No. 1219925-87-7): Properties, Applications, and Industry Trends
1-(1-Isocyanatoethyl)-3-nitrobenzene (CAS 1219925-87-7) is a specialized organic compound gaining attention in advanced material synthesis and pharmaceutical research. This nitrobenzene derivative features a reactive isocyanate group, making it valuable for polymerization reactions and cross-linking applications. With the rise of high-performance polymers and smart materials, researchers are increasingly exploring its potential in coatings, adhesives, and drug intermediate synthesis.
The compound's molecular structure combines a nitro-aromatic moiety with an ethyl isocyanate chain, offering unique electronic and steric properties. Recent studies highlight its role in developing UV-resistant coatings, a hot topic in sustainable material science. Industry reports indicate growing demand for nitrobenzene-based intermediates in electronics encapsulation, aligning with trends in miniaturized device protection.
From a synthetic chemistry perspective, CAS 1219925-87-7 demonstrates remarkable stability under controlled conditions, with decomposition temperatures exceeding 200°C. This thermal resilience makes it suitable for high-temperature polymerization processes—a key requirement for aerospace and automotive composites. Analytical techniques like HPLC-MS and FTIR spectroscopy confirm its purity and functional group integrity, critical for precision applications.
Environmental considerations surrounding aromatic isocyanates have spurred innovation in greener synthesis routes. Recent patents describe catalytic methods to produce 1-(1-isocyanatoethyl)-3-nitrobenzene with reduced energy consumption, addressing the chemical industry's push toward carbon-neutral manufacturing. These advancements respond to frequent search queries about eco-friendly chemical synthesis and sustainable intermediates.
In pharmaceutical contexts, the compound's nitro group serves as a versatile handle for further functionalization. Medicinal chemistry literature documents its use in constructing heterocyclic scaffolds for drug discovery programs targeting inflammatory diseases. This aligns with growing public interest in next-generation therapeutics and precision medicine approaches.
Handling protocols for 1219925-87-7 emphasize standard organic compound precautions, with particular attention to moisture exclusion due to the isocyanate functionality. Storage recommendations typically specify anhydrous conditions at 2-8°C, reflecting best practices for reactive chemical preservation—a frequent concern among laboratory professionals.
The global market for functionalized nitrobenzenes shows steady growth, projected at 4.2% CAGR through 2030 according to recent market analyses. This trajectory reflects expanding applications in advanced material science and specialty chemicals. Manufacturers are responding by optimizing production scales while maintaining the stringent purity standards required for research and industrial applications.
Emerging research explores the compound's potential in photo-responsive materials, capitalizing on the nitro group's electron-withdrawing characteristics. Such developments address trending searches about light-activated polymers and smart packaging solutions. The compound's dual functionality enables precise tuning of material properties—a sought-after feature in molecular engineering applications.
Analytical challenges associated with 1-(1-isocyanatoethyl)-3-nitrobenzene quantification have led to improved chromatographic methods. Recent journal publications describe UHPLC protocols with sub-ppm detection limits, responding to industry needs for trace-level analysis in quality control workflows. These methodological advances support the compound's use in high-value applications where impurity profiles are critical.
Regulatory landscapes for nitro-aromatic compounds continue evolving, with particular focus on workplace exposure limits. Safety data sheets for CAS 1219925-87-7 provide comprehensive guidance aligned with GHS classification standards—information frequently sought by EHS professionals. Proper engineering controls and personal protective equipment remain essential for safe handling.
Future research directions may explore the compound's utility in covalent organic frameworks (COFs) or as a building block for functional nanomaterials. These potential applications resonate with current scientific interest in tailored molecular architectures and surface modification techniques. The compound's structural features position it as a candidate for developing next-gen functional materials with programmable properties.
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